1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol 1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 887348-32-5
VCID: VC0363514
InChI: InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-13-14(2)9-10-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3
SMILES: CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC(=C3)C)C)O
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol

1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

CAS No.: 887348-32-5

Main Products

VCID: VC0363514

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4g/mol

1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol - 887348-32-5

CAS No. 887348-32-5
Product Name 1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Molecular Formula C20H24N2O2
Molecular Weight 324.4g/mol
IUPAC Name 1-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-13-14(2)9-10-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3
Standard InChIKey DYQXCCALCHYJFF-UHFFFAOYSA-N
SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC(=C3)C)C)O
Canonical SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC(=C3)C)C)O
PubChem Compound 16451092
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator